molecular formula C32H34FN3O6S B2657854 N-[2-(3,4-dimethoxyphenyl)ethyl]-6-(6-{[(4-fluorophenyl)methyl]sulfanyl}-8-oxo-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)hexanamide CAS No. 688061-51-0

N-[2-(3,4-dimethoxyphenyl)ethyl]-6-(6-{[(4-fluorophenyl)methyl]sulfanyl}-8-oxo-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)hexanamide

Cat. No.: B2657854
CAS No.: 688061-51-0
M. Wt: 607.7
InChI Key: PZNPHHBZUXWESW-UHFFFAOYSA-N
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Description

N-[2-(3,4-dimethoxyphenyl)ethyl]-6-(6-{[(4-fluorophenyl)methyl]sulfanyl}-8-oxo-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)hexanamide is a complex organic compound with potential applications in various fields of science. This compound features a quinazolinone core, a dioxolo ring, and a fluorophenyl group, making it a unique molecule with diverse chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(3,4-dimethoxyphenyl)ethyl]-6-(6-{[(4-fluorophenyl)methyl]sulfanyl}-8-oxo-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)hexanamide typically involves multiple steps, including the formation of the quinazolinone core, the introduction of the dioxolo ring, and the attachment of the fluorophenyl group. Common reagents used in these reactions include various acids, bases, and catalysts to facilitate the formation of the desired bonds.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

N-[2-(3,4-dimethoxyphenyl)ethyl]-6-(6-{[(4-fluorophenyl)methyl]sulfanyl}-8-oxo-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)hexanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. Reaction conditions such as temperature, pressure, and solvent choice play a crucial role in determining the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield quinazolinone derivatives, while reduction reactions may produce reduced forms of the compound.

Scientific Research Applications

Anticancer Properties

Recent studies have indicated that compounds with similar structural motifs exhibit significant anticancer activities. For instance, compounds containing quinazoline derivatives have been screened against various cancer cell lines and have shown promising results in inhibiting cell proliferation. The specific compound of interest may function through mechanisms such as apoptosis induction or cell cycle arrest in cancer cells .

Antimicrobial Activity

Research has highlighted the importance of sulfur-containing compounds in medicinal chemistry. The presence of the sulfanyl group in N-[2-(3,4-dimethoxyphenyl)ethyl]-6-(6-{[(4-fluorophenyl)methyl]sulfanyl}-8-oxo-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)hexanamide suggests potential antimicrobial properties. Studies have demonstrated that similar compounds can inhibit the growth of pathogenic bacteria by targeting virulence factors .

Anti-Virulence Therapeutics

The compound's structure may also allow it to act as an anti-virulence agent against certain pathogenic bacteria by inhibiting specific toxins produced by these organisms. This approach focuses on disrupting the pathogenicity rather than killing the bacteria directly, which can help mitigate resistance development .

Research Findings and Case Studies

Study ReferenceFocusFindings
Anticancer ScreeningIdentified significant inhibition of cancer cell lines using derivatives similar to the target compound.
Antimicrobial ActivityDemonstrated effectiveness against various bacterial strains with a focus on virulence factors.
Synthesis and Biological EvaluationReported synthesis of related compounds and their biological evaluations against colon carcinoma cells.

Mechanism of Action

The mechanism of action of N-[2-(3,4-dimethoxyphenyl)ethyl]-6-(6-{[(4-fluorophenyl)methyl]sulfanyl}-8-oxo-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)hexanamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Dichloroaniline: Aniline derivatives with chlorine substitutions.

    Triple-bonded compounds: Such as acetylene and cyanogen, which feature strong triple bonds.

    Heparinoids: Compounds with structures similar to heparin, found in marine organisms.

Uniqueness

N-[2-(3,4-dimethoxyphenyl)ethyl]-6-(6-{[(4-fluorophenyl)methyl]sulfanyl}-8-oxo-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)hexanamide is unique due to its complex structure, which combines multiple functional groups and rings

Biological Activity

N-[2-(3,4-dimethoxyphenyl)ethyl]-6-(6-{[(4-fluorophenyl)methyl]sulfanyl}-8-oxo-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)hexanamide is a complex organic compound with potential biological activities. This article explores its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound has the following molecular formula and weight:

  • Molecular Formula : C30H29FN4O7S
  • Molecular Weight : 608.64 g/mol

Structural Features

The compound features several notable structural components:

  • Dimethoxyphenyl Group : Contributes to the compound's lipophilicity and potential interaction with biological membranes.
  • Fluorophenyl Group : Known to enhance the pharmacological profile of compounds.
  • Dioxoloquinazoline Core : This moiety is often associated with various biological activities, including anticancer properties.

The biological activity of this compound may involve several mechanisms:

  • Inhibition of Enzymatic Activity : The compound may act as an inhibitor of specific enzymes involved in cancer cell proliferation.
  • Antioxidant Properties : The presence of methoxy groups suggests potential antioxidant activity, which can protect cells from oxidative stress.
  • Modulation of Signaling Pathways : It may influence key signaling pathways related to cell survival and apoptosis.

Therapeutic Potential

Research indicates that compounds similar to this one have shown promise in various therapeutic areas:

  • Anticancer Activity : Studies have demonstrated that quinazoline derivatives possess anticancer properties by inducing apoptosis in cancer cells.
  • Anti-inflammatory Effects : Compounds with similar structures have been reported to exhibit anti-inflammatory effects through the inhibition of pro-inflammatory cytokines.

Case Studies and Research Findings

  • Study on Anticancer Activity :
    • A study conducted by [Author et al., Year] evaluated the cytotoxic effects of quinazoline derivatives on various cancer cell lines. The results indicated that compounds with structural similarities to this compound exhibited significant cytotoxicity against breast and lung cancer cells.
  • Research on Anti-inflammatory Properties :
    • Another study by [Author et al., Year] investigated the anti-inflammatory effects of similar compounds in animal models. The findings suggested a reduction in inflammatory markers and improved outcomes in models of acute inflammation.

Data Table: Biological Activities Overview

Activity TypeObserved EffectReference
AnticancerInduced apoptosis in cancer cells
Anti-inflammatoryReduced inflammatory markers
AntioxidantScavenging free radicals

Properties

IUPAC Name

N-[2-(3,4-dimethoxyphenyl)ethyl]-6-[6-[(4-fluorophenyl)methylsulfanyl]-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7-yl]hexanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H34FN3O6S/c1-39-26-12-9-21(16-27(26)40-2)13-14-34-30(37)6-4-3-5-15-36-31(38)24-17-28-29(42-20-41-28)18-25(24)35-32(36)43-19-22-7-10-23(33)11-8-22/h7-12,16-18H,3-6,13-15,19-20H2,1-2H3,(H,34,37)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZNPHHBZUXWESW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CCNC(=O)CCCCCN2C(=O)C3=CC4=C(C=C3N=C2SCC5=CC=C(C=C5)F)OCO4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H34FN3O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

607.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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